molecular formula C11H17N3O2S B11173619 N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

Cat. No.: B11173619
M. Wt: 255.34 g/mol
InChI Key: LCVCWUOETXLORX-UHFFFAOYSA-N
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Description

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with tetrahydrofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide
  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

Uniqueness

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide is unique due to the presence of the isobutyl group, which may confer specific steric and electronic properties that influence its reactivity and biological activity. This makes it distinct from other thiadiazole derivatives and potentially more effective in certain applications .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C11H17N3O2S/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h7-8H,3-6H2,1-2H3,(H,12,14,15)

InChI Key

LCVCWUOETXLORX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CCCO2

Origin of Product

United States

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